molecular formula C17H15NO4S B14467020 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid CAS No. 69287-60-1

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid

Katalognummer: B14467020
CAS-Nummer: 69287-60-1
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: DFBWWSFAKXYLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group at the 2-position and a 4-methoxyanilino group at the 6-position. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methoxyanilino group. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of naphthalene-2-sulfonic acid involves the use of concentrated sulfuric acid and controlled reaction conditions to ensure high yield and purity. The process includes the concentration of the reaction mixture under reduced pressure and subsequent heating to achieve the desired product concentration .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Wissenschaftliche Forschungsanwendungen

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Methoxyanilino)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methoxyanilino group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where selective interactions with molecular targets are required .

Eigenschaften

CAS-Nummer

69287-60-1

Molekularformel

C17H15NO4S

Molekulargewicht

329.4 g/mol

IUPAC-Name

6-(4-methoxyanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO4S/c1-22-16-7-5-14(6-8-16)18-15-4-2-13-11-17(23(19,20)21)9-3-12(13)10-15/h2-11,18H,1H3,(H,19,20,21)

InChI-Schlüssel

DFBWWSFAKXYLQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.